molecular formula C6H14N2 B13350547 Rel-(3R,5S)-5-methylpiperidin-3-amine

Rel-(3R,5S)-5-methylpiperidin-3-amine

Katalognummer: B13350547
Molekulargewicht: 114.19 g/mol
InChI-Schlüssel: PQOHPULQDOKUOG-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3R,5S)-5-methylpiperidin-3-amine is a chiral amine compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,5S)-5-methylpiperidin-3-amine typically involves the reduction of a precursor compound. One common method is the asymmetric reduction of a ketone intermediate using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out under controlled temperature and pressure to ensure high yield and enantioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of biocatalysts, such as enzymes, is also explored to achieve high stereoselectivity and reduce the environmental impact of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(3R,5S)-5-methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amines .

Wissenschaftliche Forschungsanwendungen

Rel-(3R,5S)-5-methylpiperidin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Rel-(3R,5S)-5-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Rel-(3R,5S)-5-methylpiperidin-3-amine can be compared with other similar compounds such as:

    (3R,5S)-3,5-Dimethylpiperidine: This compound has similar stereochemistry but different substituents, leading to variations in reactivity and applications.

    (3R,5S)-1-Methylpiperidine-3,5-diamine:

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique stereochemistry and reactivity make it a valuable building block in organic synthesis, pharmaceuticals, and other applications.

Eigenschaften

Molekularformel

C6H14N2

Molekulargewicht

114.19 g/mol

IUPAC-Name

(3R,5S)-5-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3/t5-,6+/m0/s1

InChI-Schlüssel

PQOHPULQDOKUOG-NTSWFWBYSA-N

Isomerische SMILES

C[C@H]1C[C@H](CNC1)N

Kanonische SMILES

CC1CC(CNC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.